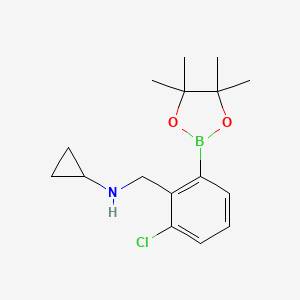

3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

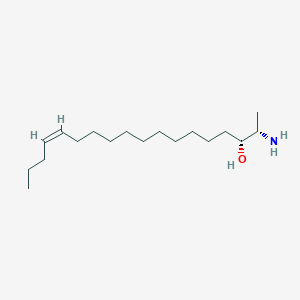

“3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester” is a complex chemical with a wide range of properties . It has a CAS Number of 2096334-08-4 and a molecular weight of 307.63 . The IUPAC name for this compound is N-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]cyclopropanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(18)12(13)10-19-11-8-9-11/h5-7,11,19H,8-10H2,1-4H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki-Miyaura coupling reactions . They are also involved in catalytic protodeboronation reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.63 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves coupling an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The pinacol ester of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid serves as a valuable boron reagent in SM reactions, enabling the synthesis of diverse organic molecules .

Hydromethylation via Protodeboronation

Recent research has demonstrated the catalytic protodeboronation of alkyl boronic esters, including pinacol esters. This process allows for the formal anti-Markovnikov hydromethylation of alkenes. The pinacol ester of our compound could be employed in this transformation, providing a unique route to functionalized organic molecules .

Drug Discovery and Medicinal Chemistry

Boronic acids are essential tools in drug discovery due to their ability to form reversible covalent bonds with biological targets. Researchers have explored the use of boronic acids in protease inhibitors, kinase inhibitors, and other therapeutic agents. The pinacol ester of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid may find applications in designing novel drugs .

Materials Science and Polymer Chemistry

Boronic acids participate in dynamic covalent chemistry, making them useful in materials science. The pinacol ester of our compound could be incorporated into stimuli-responsive polymers, hydrogels, and other materials that undergo reversible bond formation and cleavage .

Organocatalysis and Asymmetric Synthesis

Boronic acids serve as organocatalysts in various transformations. Researchers have used them in asymmetric reactions, such as the Suzuki–Miyaura coupling of chiral boronic acids. The pinacol ester of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid might contribute to enantioselective processes .

Chemical Biology and Bioconjugation

Boronic acids are employed in bioorthogonal chemistry and bioconjugation. Their reversible binding to diols (e.g., sugars) allows for selective labeling of biomolecules. The pinacol ester of our compound could be used for site-specific modification of proteins or other biomolecules .

Zukünftige Richtungen

The use of boronic esters in Suzuki-Miyaura coupling reactions and catalytic protodeboronation reactions suggests potential future directions in organic synthesis . These reactions are valuable tools in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic acids and their esters, including pinacol esters, are known to participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic ester to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound can participate, is a key method for forming carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water .

Result of Action

The compound’s potential participation in the suzuki–miyaura reaction could result in the formation of new carbon-carbon bonds .

Action Environment

The action of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester can be influenced by environmental factors such as pH. For instance, the hydrolysis rate of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(18)12(13)10-19-11-8-9-11/h5-7,11,19H,8-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHDJXWDRBDIMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)

![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)

![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)

![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)